molecular formula C14H16N6O2S B2379000 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1251698-36-8

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2379000
CAS No.: 1251698-36-8
M. Wt: 332.38
InChI Key: KIKCELGAOUXPQA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups such as a thiazole ring, an oxadiazole ring, and a pyrazole ring . Thiazoles are a type of heterocyclic compound that are known to have various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazoles can be synthesized through the reaction of α-haloketones and thioamides . Oxadiazoles can be synthesized from carboxylic acids and hydrazides . Pyrazoles can be synthesized from the reaction of 1,3-diketones and hydrazines .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiazole ring contains a sulfur and a nitrogen atom . The oxadiazole ring contains two nitrogen atoms and an oxygen atom . The pyrazole ring contains two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the thiazole ring might undergo reactions at the sulfur or nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of multiple nitrogen atoms might make the compound a base .

Scientific Research Applications

Antiallergic Activities

Huang et al. (1994) synthesized a series of compounds related to the specified chemical, which exhibited promising antiallergic effects without a significant inhibitory effect on mast cell degranulation. These compounds showed potential in protecting the vasculature against the effects of various mediators such as histamine, serotonin, bradykinin, and substance P-induced ear edema in mice Huang et al., 1994.

Antibacterial Agents

Palkar et al. (2017) explored a novel class of antibacterial agents through the design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones. These compounds displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, at non-cytotoxic concentrations Palkar et al., 2017.

Antidepressant and Anticonvulsant Activities

Abdel‐Aziz et al. (2009) evaluated the antidepressant and anticonvulsant activities of novel pyrazole derivatives, finding that some compounds markedly induced antidepressant activity comparable or superior to that of imipramine and exhibited remarkable protective effect against clonic seizures induced by pentylenetetrazol (PTZ) in mice Abdel‐Aziz et al., 2009.

Antimicrobial Activity

Basavarajaiah and Mruthyunjayaswamy (2008) synthesized substituted-thiazole-2-semicarbazides derivatives, which underwent various reactions to yield compounds screened for their antimicrobial activity. These studies highlight the potential of these compounds as antimicrobial agents Basavarajaiah and Mruthyunjayaswamy, 2008.

Anticancer Agents

Nassar et al. (2015) outlined an efficient method to obtain pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, which showed significant effects against mouse tumor model cancer cell lines and human cancer cell lines of Colon cancer (HCT-29) and Breast cancer (MCF-7) with docking studies supporting their potential as anticancer agents Nassar et al., 2015.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Thiazoles are known to have various biological activities, including antimicrobial and anticancer activities .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. Given the known activities of thiazoles, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-ethyl-5-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2S/c1-5-20-7(2)6-10(19-20)12(21)16-14-18-17-13(22-14)11-8(3)15-9(4)23-11/h6H,5H2,1-4H3,(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKCELGAOUXPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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